Home > Products > Screening Compounds P18745 > Dehydro Barnidipine
Dehydro Barnidipine - 172331-68-9

Dehydro Barnidipine

Catalog Number: EVT-1462487
CAS Number: 172331-68-9
Molecular Formula: C27H27N3O6
Molecular Weight: 489.528
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Barnidipine Hydrochloride

Compound Description: Barnidipine hydrochloride is a long-acting dihydropyridine calcium channel blocker used for the treatment of hypertension []. It is metabolized in the liver, and one of its known metabolites is Dehydro Barnidipine.

Relevance: Dehydro Barnidipine is a structurally related compound to Barnidipine Hydrochloride as it is a direct metabolite of the drug []. This means that Dehydro Barnidipine shares the core structure of Barnidipine Hydrochloride but with some chemical modifications resulting from the metabolic processes.

9-Dehydro-17-hydro-andrographolide (DHA)

Compound Description: 9-Dehydro-17-hydro-andrographolide (DHA) is an active ingredient found in Xiyanping injection, a traditional Chinese medicine used clinically [].

Relevance: Although not directly structurally similar, 9-Dehydro-17-hydro-andrographolide (DHA) is discussed alongside Sodium 9-Dehydro-17-hydro-andrographolide-19-yl Sulfate (DHAS) in the context of analyzing the pharmacokinetics of Xiyanping injection's active components []. This suggests a potential for shared metabolic pathways or pharmacological effects that might be relevant in understanding Dehydro Barnidipine, especially considering its parent compound, Barnidipine, also undergoes metabolic processes.

Sodium 9-Dehydro-17-hydro-andrographolide-19-yl Sulfate (DHAS)

Compound Description: Sodium 9-Dehydro-17-hydro-andrographolide-19-yl Sulfate (DHAS) is the active ingredient of Xiyanping injection []. It's a traditional Chinese medicine currently used clinically.

Relevance: While not structurally analogous to Dehydro Barnidipine, Sodium 9-Dehydro-17-hydro-andrographolide-19-yl Sulfate (DHAS) is researched in conjunction with 9-Dehydro-17-hydro-andrographolide (DHA) to understand the pharmacokinetic profile of Xiyanping injection's active components []. This research focus on drug metabolism and activity might share similarities with the study of Dehydro Barnidipine, making DHAS relevant in that context.

Synthesis Analysis

The synthesis of Dehydro Barnidipine involves several steps, including the preparation of intermediates and chiral resolution. One common method includes the use of methylene dichloride and phosphorus pentachloride, followed by the addition of benzyl-pyrrole alcohol under controlled temperatures. This multi-step synthesis allows for the creation of a compound with high optical purity and yield .

Technical Details

  1. Starting Materials: The synthesis begins with chiral precursors, specifically designed to ensure the correct stereochemistry.
  2. Reagents: Common reagents include phosphorus pentachloride for chlorination and various solvents like methylene dichloride.
  3. Conditions: Reaction conditions are carefully controlled to optimize yield and purity, often involving temperature regulation and time management during each step.
Molecular Structure Analysis

Dehydro Barnidipine possesses a complex molecular structure characterized by its dihydropyridine backbone. The compound has two chiral centers, leading to multiple stereoisomers. Its molecular formula is C20_{20}H23_{23}N3_{3}O5_{5}, with a molecular weight of approximately 371.41 g/mol.

Structural Data

  • Molecular Geometry: The three-dimensional arrangement allows for effective interaction with calcium channels.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Chemical Reactions Analysis

Dehydro Barnidipine can undergo various chemical reactions typical of organic compounds, including:

  1. Oxidation: Addition of oxygen or removal of hydrogen, commonly using reagents like potassium permanganate.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen, often utilizing lithium aluminum hydride.
  3. Substitution: Replacement of functional groups under controlled conditions.

Technical Details

  • Common Reagents: Potassium permanganate for oxidation; lithium aluminum hydride for reduction; halogens for substitution reactions.
  • Major Products: Depending on the reaction type, products may include carboxylic acids from oxidation or alcohols from reduction .
Mechanism of Action

Dehydro Barnidipine functions primarily as a calcium channel blocker. Its mechanism involves binding to L-type calcium channels located in the cell membranes of vascular smooth muscle cells. By inhibiting these channels, Dehydro Barnidipine reduces the influx of calcium ions into cells, leading to relaxation of blood vessels and a subsequent decrease in blood pressure.

Process and Data

  • Binding Affinity: The compound exhibits a high affinity for calcium channels, which is essential for its antihypertensive effects.
  • Cellular Effects: Studies indicate that Dehydro Barnidipine effectively lowers peripheral vascular resistance, contributing to its therapeutic efficacy .
Physical and Chemical Properties Analysis

Dehydro Barnidipine exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but less soluble in water.
  • Melting Point: The melting point is reported around 218–220 °C .
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data

  • Optical Purity: High optical purity (>99%) is crucial for pharmacological activity.
  • Spectroscopic Profiles: Characterized using NMR and MS techniques to confirm identity and assess purity .
Applications

Dehydro Barnidipine has significant applications across various scientific fields:

  1. Pharmaceutical Research: Used in developing new antihypertensive drugs due to its potent calcium channel blocking activity.
  2. Biochemical Studies: Investigated for its effects on cellular calcium channels, contributing to understanding cardiovascular physiology.
  3. Quality Control: Serves as a reference standard in pharmaceutical manufacturing processes to ensure product consistency and efficacy .
Chemical Characterization and Synthesis Pathways

Structural Elucidation of Dehydro Barnidipine Derivatives

Dehydro Barnidipine (methyl (2S)-1-benzyl-5-(methoxycarbonyl)-4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate) is a dehydrogenated derivative of the antihypertensive drug barnidipine. Its core structure features a fully aromatic pyridine ring, distinguishing it from the 1,4-dihydropyridine (1,4-DHP) scaffold of barnidipine. Key structural characteristics include:

  • Pyridine Core: Oxidation of barnidipine’s 1,4-DHP ring eliminates dihydropyridine’s redox activity and introduces planarity, altering electronic properties [1] [8].
  • Ester Groups: Methyl ester at C5 and chiral (S)-1-benzylpyrrolidin-3-yl ester at C3 create steric constraints influencing conformational stability [9].
  • Aryl Substitution: A 3-nitrophenyl group at C4 contributes to electron-withdrawing effects detectable via NMR (δ 8.0–8.5 ppm for aromatic protons) and IR spectroscopy (ν 1530 cm⁻¹ for NO₂ asymmetric stretch) [1].

Table 1: Characteristic Spectroscopic Signatures of Dehydro Barnidipine

TechniqueKey SignalsStructural Assignment
¹H-NMR (CDCl₃)δ 2.40 (s, 3H), 3.65 (s, 3H), 3.75–3.90 (m, 1H), 5.15 (d, 1H), 7.25–8.45 (m, 8H)C2/C6-CH₃, COOCH₃, pyrrolidine-H, benzyl-H
13C-NMRδ 167.5, 167.8 (C=O), 148.2 (C4-pyridine), 135.1–122.0 (aryl)Ester carbons, pyridine C4, aromatic carbons
MS (ESI+)m/z 490.2 [M+H]⁺Molecular ion confirmation

Synthetic Methodologies for Dehydro Barnidipine Analogues

Synthesis primarily involves oxidative dehydrogenation of barnidipine or direct condensation strategies:

  • Dehydrogenation of Barnidipine: Chemical oxidants (e.g., MnO₂, DDQ) convert barnidipine to Dehydro Barnidipine by aromatizing the DHP ring. Reaction conditions require anhydrous solvents (CH₂Cl₂) and inert atmospheres to prevent ester hydrolysis [1] [7].
  • Hantzsch-like Condensation: Modified three-component reactions between:
  • 3-Nitrobenzaldehyde (aryl component)
  • Methyl 3-aminocrotonate (enamine)
  • (S)-1-Benzyl-3-aminopyrrolidine (chiral amine)Yields require acid catalysis (p-TsOH) and reflux in aprotic solvents (toluene) to minimize racemization [3] [7].
  • Key Optimization: Reducing reaction times (<6 hours) and temperatures (<80°C) preserves stereochemical integrity at the pyrrolidine C3 position [7].

Table 2: Synthetic Routes to Dehydro Barnidipine Analogues

MethodReagents/ConditionsYield (%)Purity (HPLC)Limitations
Oxidative DehydrogenationBarnidipine, DDQ, CH₂Cl₂, 25°C, 12h65–75>98%Over-oxidation byproducts
Direct Condensation3-Nitrobenzaldehyde, methyl 3-aminocrotonate, (S)-1-benzyl-3-aminopyrrolidine, p-TsOH, toluene, reflux50–60>95%Epimerization at C3

Stereochemical Considerations in Dehydro Barnidipine Synthesis

The chiral (S)-1-benzylpyrrolidinyl ester moiety necessitates asymmetric control:

  • Steric Hindrance Effects: Bulky benzyl group on pyrrolidine restricts free rotation, stabilizing the (S)-configuration. Epimerization occurs above 100°C or under strong acid/base conditions via enol intermediate formation [7].
  • Asymmetric Synthesis: Chiral auxiliaries (e.g., (S)-malic acid) resolve racemic intermediates during pyrrolidine precursor synthesis. Catalytic asymmetric hydrogenation using Rh(I)-(S)-BINAP achieves enantiomeric excess (ee) >98% for critical amine intermediates [7].
  • Analytical Verification: Chiral HPLC (Chiralpak AD-H column) confirms ee >99% using n-hexane:isopropanol (85:15) elution, with (S)-isomer eluting at 12.7 min [5].

Impurity Profiling and Byproduct Identification

Dehydro Barnidipine arises as a degradant and process-related impurity in barnidipine formulations:

  • Origins:
  • Photodegradation: Light exposure oxidizes barnidipine’s DHP ring [5].
  • Thermal Stress: Accelerated aging (>40°C) promotes dehydrogenation.
  • Synthetic Byproducts: Incomplete purification leaves residual Dehydro Barnidipine (0.1–0.5%) [1].
  • Analytical Detection:
  • HPLC/LC-MS: Agilent ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm); retention time ∼15.2 min (vs. barnidipine at 8.7 min) [1].
  • Degradation Products: Hydrolysis of ester groups yields dicarboxylic acid derivatives (∼0.3% under humidity stress) [5].
  • Regulatory Significance: ICH Q3A guidelines cap limits at 0.15% for identified impurities. Structural confirmation via MS fragmentation (m/z 490 → 344, loss of benzylpyrrolidine) and co-injection with authentic standards ensure accurate quantification [1] [5].

Table 3: Major Impurities in Barnidipine Hydrochloride

Impurity NameStructureOriginRelative Retention Time (HPLC)Acceptance Limit
Dehydro BarnidipineAromatic pyridine ringOxidation1.74≤0.15%
Dicarboxylic AcidHydrolyzed C3/C5 estersHydrolysis0.32≤0.10%
Des-nitro BarnidipineAbsence of C4-nitrophenylIncomplete synthesis0.91≤0.10%

Properties

CAS Number

172331-68-9

Product Name

Dehydro Barnidipine

IUPAC Name

3-O-[(3S)-1-benzylpyrrolidin-3-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Molecular Formula

C27H27N3O6

Molecular Weight

489.528

InChI

InChI=1S/C27H27N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22H,12-13,15-16H2,1-3H3/t22-/m0/s1

InChI Key

DFWOMDUVXAUTRY-QFIPXVFZSA-N

SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Synonyms

Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid (3S)-1-(Phenylmethyl)-3-pyrrolidinyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.